Cas no 2137857-91-9 (3-(aminomethyl)-3-hydroxyoctanoic acid)
3-(aminomethyl)-3-hydroxyoctanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-3-hydroxyoctanoic acid
- EN300-1131434
- 2137857-91-9
-
- Inchi: 1S/C9H19NO3/c1-2-3-4-5-9(13,7-10)6-8(11)12/h13H,2-7,10H2,1H3,(H,11,12)
- InChI Key: SXLSOOPMWDJHKW-UHFFFAOYSA-N
- SMILES: OC(CN)(CC(=O)O)CCCCC
Computed Properties
- Exact Mass: 189.13649347g/mol
- Monoisotopic Mass: 189.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 83.6Ų
3-(aminomethyl)-3-hydroxyoctanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131434-1.0g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1131434-0.05g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 0.05g |
$1895.0 | 2023-10-26 | |
| Enamine | EN300-1131434-0.1g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 0.1g |
$1986.0 | 2023-10-26 | |
| Enamine | EN300-1131434-0.25g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 0.25g |
$2077.0 | 2023-10-26 | |
| Enamine | EN300-1131434-0.5g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 0.5g |
$2167.0 | 2023-10-26 | |
| Enamine | EN300-1131434-1g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 1g |
$2257.0 | 2023-10-26 | |
| Enamine | EN300-1131434-2.5g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 2.5g |
$4424.0 | 2023-10-26 | |
| Enamine | EN300-1131434-5g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 5g |
$6545.0 | 2023-10-26 | |
| Enamine | EN300-1131434-10g |
3-(aminomethyl)-3-hydroxyoctanoic acid |
2137857-91-9 | 95% | 10g |
$9704.0 | 2023-10-26 |
3-(aminomethyl)-3-hydroxyoctanoic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-(aminomethyl)-3-hydroxyoctanoic acid
Comprehensive Analysis of 3-(Aminomethyl)-3-hydroxyoctanoic Acid (CAS No. 2137857-91-9): Properties, Applications, and Industry Trends
3-(Aminomethyl)-3-hydroxyoctanoic acid (CAS No. 2137857-91-9) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This hydroxyamino acid derivative combines a carboxyl group, a hydroxyl group, and an aminomethyl functional group on a branched octanoic acid backbone, making it a versatile building block for drug discovery and peptide synthesis. Recent studies highlight its potential as a precursor for bioactive molecules, particularly in developing neurological therapeutics and metabolic regulators.
The compound's amphiphilic properties (CAS 2137857-91-9) enable diverse applications in drug delivery systems, a trending topic in pharmaceutical forums. Researchers are investigating its role in enhancing blood-brain barrier penetration—a frequent search query in neuroscience circles—due to its balanced hydrophilicity/lipophilicity profile. The hydroxy and amino functional groups provide multiple sites for molecular modifications, aligning with current industry demands for multifunctional scaffolds in medicinal chemistry.
From a synthetic perspective, 3-(aminomethyl)-3-hydroxyoctanoic acid offers advantages in stereoselective synthesis, addressing the growing market need for chiral intermediates. Analytical data shows exceptional purity (>98%) in commercial samples (CAS 2137857-91-9), meeting stringent requirements for GMP-compliant production. Stability studies under various pH conditions—a common concern in formulation-related searches—demonstrate its robustness in physiological environments.
Emerging applications in cosmeceuticals leverage the compound's skin-conditioning properties, responding to rising consumer interest in amino acid-based skincare. The hydroxyl group contributes to moisture retention, while the amino group enables pH buffering capacity, making it valuable in anti-aging formulations—a top-searched beauty industry term. Regulatory assessments confirm its safety profile for topical use, with no reported sensitization potential in standard assays.
In biochemical contexts, 3-(aminomethyl)-3-hydroxyoctanoic acid (CAS 2137857-91-9) shows promise as a metabolite analog, particularly in studies of fatty acid metabolism disorders—a trending health topic. Its structural similarity to endogenous hydroxy fatty acids allows investigation of enzyme inhibition pathways, with potential implications for metabolic syndrome research. Recent patent filings describe its incorporation into diagnostic probes for monitoring mitochondrial function.
The commercial landscape for this compound reflects broader specialty chemicals market trends, with increasing demand from contract research organizations (CROs) and academic laboratories. Suppliers highlight its availability in both research-grade and GMP-grade quantities (CAS 2137857-91-9), catering to different stages of drug development pipelines. Storage recommendations emphasize protection from oxidative degradation—a practical consideration frequently searched by laboratory personnel.
Environmental assessments of 3-(aminomethyl)-3-hydroxyoctanoic acid demonstrate favorable biodegradability profiles, aligning with the pharmaceutical industry's focus on green chemistry principles. Life cycle analyses suggest lower carbon footprint compared to traditional synthetic intermediates, addressing sustainability concerns in chemical manufacturing—a hot-button issue in trade publications.
Future research directions for this compound (CAS 2137857-91-9) may explore its potential in bioconjugation chemistry and targeted therapeutics, two rapidly evolving fields. The presence of multiple functional groups enables diverse crosslinking strategies, particularly relevant for antibody-drug conjugates (ADCs)—a trending search term in oncology research. Computational modeling studies predict favorable molecular interactions with various biological targets, suggesting untapped pharmacological potential.
Quality control protocols for 3-(aminomethyl)-3-hydroxyoctanoic acid employ advanced analytical techniques including HPLC-MS and NMR spectroscopy, ensuring batch-to-batch consistency—a critical factor for researchers comparing results across studies. Certificate of Analysis (CoA) documentation typically includes tests for residual solvents and heavy metal content, addressing common regulatory compliance questions.
In formulation science, the compound's zwitterionic character at physiological pH (CAS 2137857-91-9) offers advantages for solubility enhancement of poorly water-soluble drugs—a persistent challenge in pharmaceutical development frequently discussed in formulation forums. Its salt-forming capacity with various acids and bases expands formulation options, particularly for controlled-release systems.
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